molecular formula C17H17N B1286760 3-(4-t-Butylphenyl)benzonitrile CAS No. 192699-50-6

3-(4-t-Butylphenyl)benzonitrile

Cat. No.: B1286760
CAS No.: 192699-50-6
M. Wt: 235.32 g/mol
InChI Key: HKVFGNZQHQXHDZ-UHFFFAOYSA-N
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Description

3-(4-t-Butylphenyl)benzonitrile is a useful research compound. Its molecular formula is C17H17N and its molecular weight is 235.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Chemical Transformations

  • Reactivity with Nitrogen Compounds : Phosphagermaallene, a compound structurally related to benzonitrile derivatives, reacts with nitrogen compounds to form heterocycles, illustrating the potential of benzonitrile derivatives in synthesizing complex organic frameworks (Ghereg et al., 2010).

Applications in Material Science

  • Polymer Solar Cells : A study demonstrated the use of a perfluorinated compound, closely related to benzonitrile, as an additive to enhance the efficiency of polymer solar cells by facilitating ordering of P3HT chains, indicating the role of benzonitrile derivatives in optimizing solar cell performance (Jeong et al., 2011).

  • High Voltage Lithium Ion Batteries : 4-(Trifluoromethyl)-benzonitrile has been used as an electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium ion batteries, significantly improving cyclic stability and capacity retention, showcasing the importance of benzonitrile derivatives in battery technology (Huang et al., 2014).

Environmental and Corrosion Studies

  • Corrosion Inhibition : Benzonitrile derivatives have been evaluated as corrosion inhibitors for mild steel in acidic conditions, suggesting their potential in protecting industrial materials against corrosion. The effectiveness of these inhibitors highlights their utility in material preservation and industrial applications (Chaouiki et al., 2018).

Properties

IUPAC Name

3-(4-tert-butylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N/c1-17(2,3)16-9-7-14(8-10-16)15-6-4-5-13(11-15)12-18/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVFGNZQHQXHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602503
Record name 4'-tert-Butyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192699-50-6
Record name 4′-(1,1-Dimethylethyl)[1,1′-biphenyl]-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192699-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-tert-Butyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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